molecular formula C23H21N5O3 B2999360 N-(4-acetylphenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide CAS No. 1251680-75-7

N-(4-acetylphenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide

Cat. No.: B2999360
CAS No.: 1251680-75-7
M. Wt: 415.453
InChI Key: XRRIRFNUYHGJNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide is a useful research compound. Its molecular formula is C23H21N5O3 and its molecular weight is 415.453. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Docking

  • Synthesis and Molecular Docking Studies : A study focused on the synthesis of novel pyridine and fused pyridine derivatives, including triazolopyridine derivatives, which were subjected to in silico molecular docking screenings towards GlcN-6-P synthase as the target protein, demonstrating moderate to good binding energies. This suggests potential applications in drug design and discovery (Flefel et al., 2018).

Biological Assessment

  • Antiviral Activity : Another research avenue explored the antiviral activity of triazolopyridazine derivatives, where some compounds showed promising activity against hepatitis-A virus, indicating potential for the development of new antiviral drugs (Shamroukh & Ali, 2008).

  • Antioxidant Ability : The antioxidant ability of new 6-amino-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl) derivatives bearing a 2,6-dimethoxy-4-(methoxymethyl)phenol moiety was evaluated, with some compounds showing significant antioxidant ability, highlighting their potential in oxidative stress-related therapeutic applications (Shakir, Ali, & Hussain, 2017).

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3/c1-14-4-5-18(12-15(14)2)20-10-11-21-26-27(23(31)28(21)25-20)13-22(30)24-19-8-6-17(7-9-19)16(3)29/h4-12H,13H2,1-3H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRRIRFNUYHGJNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN(C3=O)CC(=O)NC4=CC=C(C=C4)C(=O)C)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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